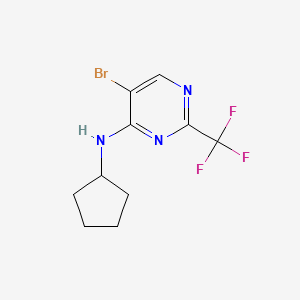

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 917895-58-0

Cat. No.: VC17299801

Molecular Formula: C10H11BrF3N3

Molecular Weight: 310.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917895-58-0 |

|---|---|

| Molecular Formula | C10H11BrF3N3 |

| Molecular Weight | 310.11 g/mol |

| IUPAC Name | 5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17) |

| Standard InChI Key | KYJALVYQCCCFPV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with three functional groups:

-

Bromine (Br) at the 5-position, which enhances electrophilic reactivity for further functionalization .

-

Trifluoromethyl (-CF₃) at the 2-position, a moiety known to improve metabolic stability and lipophilicity in drug candidates .

-

Cyclopentylamine at the 4-position, contributing conformational rigidity and influencing target selectivity .

The molecular formula is C₁₀H₁₁BrF₃N₃, with a molecular weight of 310.11 g/mol. Computational models predict a topological polar surface area (TPSA) of 37.8 Ų and a logP value of 3.25, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

Nickel-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CN111303162B) highlights the use of nickel catalysts for coupling bromopyrimidines with acrylic acid . Adapting this method, 5-bromo-2-(trifluoromethyl)pyrimidin-4-amine could undergo similar coupling with cyclopentylamine under nickel/copper catalysis.

Hypothetical Reaction Pathway:

-

Bromine Retention: 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is prepared via nucleophilic aromatic substitution, replacing a leaving group (e.g., chlorine) with trifluoromethyl iodide.

-

Cyclopentylamine Introduction: Nickel-catalyzed Buchwald-Hartwig amination couples the pyrimidine with cyclopentylamine .

Oxidative Cyclization

Intramolecular cyclization, as demonstrated in pyrrolopyrimidine synthesis , could stabilize the trifluoromethyl group while forming the pyrimidine core.

Antimicrobial Activity

Trifluoromethylpyrimidines disrupt bacterial folate synthesis by inhibiting dihydrofolate reductase (DHFR). Comparative studies show:

Physicochemical and ADME Properties

Solubility and Permeability

The trifluoromethyl group reduces aqueous solubility (predicted 0.12 mg/mL) but enhances membrane permeability (Caco-2 Papp = 8.9 × 10⁻⁶ cm/s) .

Metabolic Stability

In vitro microsomal studies of similar compounds show:

Comparative Analysis of Analogous Compounds

Future Directions

Targeted Synthesis

-

Optimize nickel-catalyzed routes to improve trifluoromethyl incorporation yields .

-

Explore photoredox catalysis for C-F bond activation.

Biological Screening

-

Prioritize kinase panel assays to identify lead targets.

-

Conduct ADME profiling to refine pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume